4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal
Overview
Description
4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal is a chemical compound with the molecular formula C13H17NO3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal typically involves the reaction of pyridine derivatives with cyclic ketones. One common method is the condensation of 4-pyridinecarboxaldehyde with 1,4-dioxaspiro[4.5]decan-8-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxycyclohexan-1-one Monoethylene Ketal
- 4-Hydroxycyclohexanone Ethylene Acetal
- 4,4-Ethylenedioxycyclohexanol
Uniqueness
4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structure can enhance its stability and reactivity, making it a valuable compound in various applications compared to its similar counterparts.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
8-pyridin-4-yl-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C13H17NO3/c15-12(11-1-7-14-8-2-11)3-5-13(6-4-12)16-9-10-17-13/h1-2,7-8,15H,3-6,9-10H2 |
InChI Key |
JYNRHCKBNIPZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C3=CC=NC=C3)O)OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.